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4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Catalog No.
S13341995
CAS No.
M.F
C3H4ClN3O2S
M. Wt
181.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Product Name

4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

IUPAC Name

4-methyl-1,2,4-triazole-3-sulfonyl chloride

Molecular Formula

C3H4ClN3O2S

Molecular Weight

181.60 g/mol

InChI

InChI=1S/C3H4ClN3O2S/c1-7-2-5-6-3(7)10(4,8)9/h2H,1H3

InChI Key

CRPVCZGJCQPRSH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1S(=O)(=O)Cl

4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a synthetic compound characterized by its unique triazole structure and the presence of a sulfonyl chloride functional group. The molecular formula for this compound is C4H6ClN3O2S, with a molecular weight of approximately 195.63 g/mol. The sulfonyl chloride group contributes to its high reactivity, particularly towards nucleophiles, making it an important intermediate in various

  • Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
  • Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
  • Cycloaddition Reactions: The triazole ring can also engage in cycloaddition reactions with various dienophiles or dipolarophiles, expanding its utility in synthetic chemistry.

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their biological activities. 4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride has shown potential as an antibacterial agent due to its ability to inhibit specific enzymes involved in bacterial metabolism. The mechanism of action typically involves nucleophilic attack on electrophilic centers in enzymes, leading to inhibition of enzymatic activity. Additionally, the compound can modulate enzyme function through non-covalent interactions like hydrogen bonding and π-π stacking .

The synthesis of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride generally involves:

  • Starting Materials: The reaction typically begins with 4-methyl-4H-1,2,4-triazole and chlorosulfonic acid.
  • Reaction Conditions: This reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
  • General Reaction Scheme:
    4 Methyl 4H 1 2 4 triazole+Chlorosulfonic acid4 Methyl 4H 1 2 4 triazole 3 sulfonyl chloride+HCl\text{4 Methyl 4H 1 2 4 triazole}+\text{Chlorosulfonic acid}\rightarrow \text{4 Methyl 4H 1 2 4 triazole 3 sulfonyl chloride}+\text{HCl}

In industrial settings, continuous flow reactors may be employed to optimize yield and purity while utilizing specific catalysts and solvents.

The unique properties of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride lend themselves to various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agriculture: The compound may be utilized in developing agrochemicals due to its biological activity against pests and pathogens.
  • Chemical Synthesis: It is employed as a reagent in organic synthesis for creating more complex molecules .

Studies have demonstrated that 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride interacts with biological systems primarily through nucleophilic attacks on enzyme active sites. This interaction can lead to significant inhibition of enzymatic activity. For instance, compounds derived from this triazole structure have shown promising results against various microbial strains by disrupting essential metabolic pathways .

Several compounds share structural similarities with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
4-Methyl-4H-1,2,4-triazole-3-thiolContains a thiol groupUsed in corrosion inhibition
5-Tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chlorideContains a tert-butyl groupExhibits different reactivity patterns
Methyl-1H-1,2,4-triazole-3-carboxylateContains a carboxylic acidUsed in nucleoside analog synthesis
5-(Propyl)-1H-[1,2,4]triazoleLacks sulfonyl chlorideExhibits different reactivity patterns

The presence of the sulfonyl chloride group in 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride distinguishes it from these other derivatives. This reactivity allows it to participate in diverse chemical transformations that are crucial for drug development and other applications .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Exact Mass

180.9712752 g/mol

Monoisotopic Mass

180.9712752 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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